molecular formula C19H25N3O2S B2412176 N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide CAS No. 1049370-01-5

N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2412176
CAS No.: 1049370-01-5
M. Wt: 359.49
InChI Key: BRPVGEBXVQOLME-UHFFFAOYSA-N
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Description

N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide is a complex organic compound that features a piperazine ring, a methoxyphenyl group, and a thiophene ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Properties

IUPAC Name

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-2-thiophen-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2S/c1-24-18-7-3-2-6-17(18)22-12-10-21(11-13-22)9-8-20-19(23)15-16-5-4-14-25-16/h2-7,14H,8-13,15H2,1H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRPVGEBXVQOLME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCNC(=O)CC3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide typically involves multiple steps:

    Formation of the Piperazine Ring: This can be achieved by reacting ethylenediamine with a suitable dihaloalkane.

    Attachment of the Methoxyphenyl Group: This step involves the nucleophilic substitution of a halogenated methoxybenzene with the piperazine ring.

    Formation of the Acetamide Linkage: This can be done by reacting the intermediate with thiophene-2-carboxylic acid or its derivatives under amide bond-forming conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring or the methoxy group.

    Reduction: Reduction reactions could target the acetamide linkage or the aromatic rings.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Conditions for substitution reactions vary but often involve catalysts like palladium or acids/bases to facilitate the reaction.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide is of significant interest in medicinal chemistry due to its potential as a therapeutic agent. Its structure suggests interactions with various biological targets, including:

  • Neurotransmitter Receptors : The piperazine moiety is known for its ability to interact with serotonin and dopamine receptors, which are crucial in treating psychiatric disorders.
  • Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology .

Biological Studies

The compound may be utilized in biological research to study receptor-ligand interactions due to its structural complexity. Its thiophene and methoxy groups can influence binding affinity and specificity, making it suitable for exploring mechanisms of action related to neurotransmitter systems and other cellular pathways.

Industrial Applications

In industrial settings, this compound can serve as an intermediate in the synthesis of specialty chemicals or pharmaceuticals. Its unique structure allows for modifications that can lead to the development of new compounds with tailored properties.

Case Studies and Research Findings

Several studies have highlighted the biological activity and potential applications of this compound:

  • Antimicrobial Properties : Research indicates that derivatives of similar structures possess significant antimicrobial activity against pathogens such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations reported around 256 µg/mL .
  • Cytotoxicity Against Cancer Cells : Investigations into related compounds have shown selective cytotoxicity towards human cancer cells while sparing normal cells, indicating a promising avenue for cancer therapy .
  • Enzyme Inhibition : Similar compounds have been identified as inhibitors of enzymes like acetylcholinesterase, which is relevant for treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, compounds with piperazine rings can interact with neurotransmitter receptors, enzymes, or ion channels. The methoxyphenyl and thiophene groups may contribute to binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(4-(2-chlorophenyl)piperazin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide
  • N-(2-(4-(2-methylphenyl)piperazin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide

Uniqueness

N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide is unique due to the presence of the methoxy group, which can influence its electronic properties and biological activity. This makes it distinct from similar compounds with different substituents on the phenyl ring.

Biological Activity

N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide is a synthetic compound that incorporates a piperazine moiety, a thiophene ring, and a methoxyphenyl group. This compound has garnered attention due to its potential biological activity, particularly in the fields of pharmacology and medicinal chemistry. The structural complexity of this compound suggests various interactions with biological targets, which may lead to therapeutic applications.

Structural Features

The compound's structure can be broken down into key components:

  • Piperazine Ring : Commonly found in many bioactive molecules, known for its role in influencing neurotransmitter pathways.
  • Thiophene Ring : Contributes to the electronic properties and potential interactions with various biological targets.
  • Methoxy Group : Enhances solubility and may influence the compound's pharmacodynamics.

Table 1: Structural Characteristics

ComponentDescription
PiperazineA six-membered ring with two nitrogen atoms.
ThiopheneA five-membered ring containing sulfur.
Methoxy GroupA methoxy substituent that increases solubility.

Antidepressant and Antipsychotic Potential

Research on similar piperazine derivatives indicates that they may exhibit antidepressant and antipsychotic properties by modulating serotonin receptors (5-HT receptors) in the central nervous system. The methoxyphenyl group may enhance binding affinity to these receptors, promoting neurochemical effects that could alleviate mood disorders .

Antimicrobial Activity

Studies have shown that compounds with similar structural motifs possess antimicrobial properties. For instance, derivatives containing thiophene rings have demonstrated effectiveness against various bacterial strains through mechanisms that disrupt cellular integrity . The presence of the piperazine moiety is believed to facilitate interaction with bacterial enzymes, enhancing antimicrobial efficacy.

Anti-inflammatory Effects

Compounds featuring thiophene rings are often associated with anti-inflammatory activity. The unique electronic characteristics of thiophenes allow them to interact with inflammatory mediators, potentially reducing the production of pro-inflammatory cytokines .

Case Studies

  • Antidepressant Activity : A study evaluating the effects of piperazine derivatives on serotonin receptor modulation indicated that compounds similar to this compound showed significant activity in reducing depressive-like behaviors in animal models .
  • Antimicrobial Screening : In vitro tests on related thiophene-containing compounds revealed strong antibacterial effects against Gram-positive and Gram-negative bacteria, suggesting a promising avenue for developing new antibiotics .
  • Anti-inflammatory Research : Investigations into thiophene derivatives have highlighted their ability to inhibit inflammatory pathways, making them candidates for treating chronic inflammatory conditions .

The proposed mechanisms for the biological activities of this compound include:

  • Receptor Interaction : Binding to serotonin receptors and possibly dopamine receptors, influencing neurotransmission.
  • Enzyme Inhibition : Interference with bacterial enzymes leading to cell lysis.
  • Cytokine Modulation : Reducing the synthesis of inflammatory cytokines through direct interaction with signaling pathways.
Biological ActivityProposed Mechanism
AntidepressantSerotonin receptor modulation
AntimicrobialEnzyme inhibition in bacterial cells
Anti-inflammatoryCytokine synthesis reduction

Q & A

Q. Side reaction mitigation :

  • Byproduct analysis : Monitor for N-alkylation byproducts via LC-MS; adjust stoichiometry (piperazine:haloethyl ratio ≥1:1.2) .
  • Protection/deprotection : Use Boc groups for secondary amines to prevent unwanted substitutions .

Basic: What in vitro assays are recommended to evaluate this compound’s activity against neurological targets?

Answer:
Primary assays :

  • Radioligand binding assays for serotonin (5-HT₁A/5-HT₂A) and dopamine (D₂/D₃) receptors to measure IC₅₀ values .
  • cAMP accumulation assays to assess GPCR modulation (e.g., via adenylyl cyclase inhibition) .

Q. Secondary validation :

  • Patch-clamp electrophysiology to study ion channel effects (e.g., Ca²⁺ or K⁺ flux in neuronal cells) .

Advanced: How can contradictory data on this compound’s binding affinity across studies be resolved?

Answer:
Potential causes of discrepancies :

  • Receptor isoform variability : Use standardized cell lines (e.g., HEK293T with stable receptor expression) .
  • Buffer conditions : Ensure consistent pH (7.4) and ion concentrations (e.g., Mg²⁺ for G-protein coupling) .

Q. Resolution strategies :

  • Competitive binding assays with reference ligands (e.g., ketanserin for 5-HT₂A) to normalize data .
  • Structural docking studies : Compare binding poses using cryo-EM or molecular dynamics simulations to identify critical interactions .

Advanced: What computational methods are suitable for predicting off-target interactions of this compound?

Answer:
Methodological pipeline :

Pharmacophore modeling : Align structural motifs (piperazine, thiophene) with known drug-target databases (e.g., ChEMBL) .

Molecular docking : Use AutoDock Vina or Schrödinger Glide to screen against kinases, GPCRs, and ion channels .

Machine learning : Apply QSAR (Quantitative Structure-Activity Relationship) models trained on cytotoxicity data to predict hepatotoxicity .

Q. Validation :

  • In vitro panels (e.g., Eurofins Cerep SafetyScreen) to confirm computational predictions .

Basic: How is the metabolic stability of this compound assessed in preclinical studies?

Answer:
Key assays :

  • Microsomal stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS (t₁/₂ calculation) .
  • CYP450 inhibition : Screen for interactions with CYP3A4/2D6 using fluorogenic substrates .

Q. Metabolite identification :

  • HRMS/MS fragmentation to detect hydroxylated or demethylated derivatives .

Advanced: What strategies can enhance the blood-brain barrier (BBB) penetration of this compound?

Answer:
Design modifications :

  • LogP optimization : Aim for 2–3 via substituent adjustments (e.g., fluorination of thiophene to reduce polarity) .
  • Prodrug approaches : Esterify the acetamide to increase lipophilicity, with enzymatic cleavage in the brain .

Q. Experimental validation :

  • PAMPA-BBB assay : Predict passive diffusion (Pe > 4.0 × 10⁻⁶ cm/s indicates high BBB penetration) .
  • In vivo PET imaging with radiolabeled compound to quantify brain uptake .

Basic: What are the known cytotoxic thresholds for this compound in cell-based assays?

Answer:
Reported data :

  • IC₅₀ values : ~10–50 µM in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays .
  • Selectivity index : >5-fold lower toxicity in non-cancerous cells (e.g., HEK293) .

Q. Mitigation of false positives :

  • Lactate dehydrogenase (LDH) assays to distinguish cytostatic vs. cytotoxic effects .

Advanced: How can researchers elucidate the compound’s mechanism of action when initial target screens are inconclusive?

Answer:
Systems biology approaches :

  • Transcriptomics : RNA-seq of treated cells to identify dysregulated pathways (e.g., MAPK, apoptosis) .
  • Chemical proteomics : Use affinity-based pull-downs with biotinylated analogs to capture binding proteins .

Q. Functional validation :

  • CRISPR-Cas9 knockout of candidate targets to assess rescue of phenotypic effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.